
Cox-2-IN-34
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It has an IC50 value of 0.42 μM for COX-2 and exhibits anti-inflammatory effects without causing gastric ulcer toxicity . This compound is significant in the field of medicinal chemistry due to its potential therapeutic applications in treating inflammation and related conditions.
準備方法
The synthesis of Cox-2-IN-34 involves several steps. One of the synthetic routes includes the reaction of resveratrol amide derivatives under specific conditions. The reaction conditions typically involve the use of reagents such as sodium methoxide (CH3ONa) in methanol (CH3OH) at a temperature of 40°C . Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundation for scaling up the production process.
化学反応の分析
Cox-2-IN-34 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
Cox-2-IN-34 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of COX-2 and its effects on various biochemical pathways.
Biology: It is employed in cell culture studies to investigate its anti-inflammatory properties and its impact on cellular processes.
作用機序
Cox-2-IN-34 exerts its effects by selectively inhibiting the COX-2 enzyme, which is involved in the production of prostaglandins from arachidonic acid . By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain. The molecular targets and pathways involved include the COX-2 enzyme and the downstream signaling pathways that mediate inflammation .
類似化合物との比較
Cox-2-IN-34 is compared with other selective COX-2 inhibitors, such as celecoxib, rofecoxib, and etoricoxib . These compounds share a similar mechanism of action but differ in their chemical structures and selectivity profiles. For instance:
Celecoxib: Has a sulfonamide group and is known for its use in treating arthritis.
Rofecoxib: Was withdrawn from the market due to cardiovascular risks.
Etoricoxib: Is used for treating various forms of arthritis and acute pain.
This compound is unique due to its specific chemical structure and its ability to inhibit COX-2 without causing gastric ulcer toxicity .
特性
分子式 |
C13H11NO4 |
|---|---|
分子量 |
245.23 g/mol |
IUPAC名 |
2,3-dihydroxy-N-(2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H11NO4/c15-10-6-2-1-5-9(10)14-13(18)8-4-3-7-11(16)12(8)17/h1-7,15-17H,(H,14,18) |
InChIキー |
LQXFNCGWFMOXGZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC=C2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


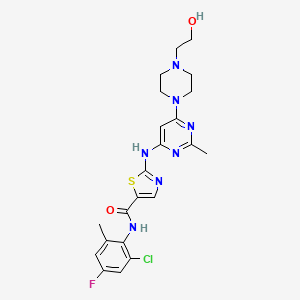

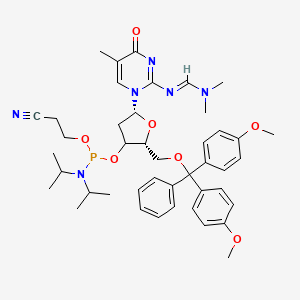

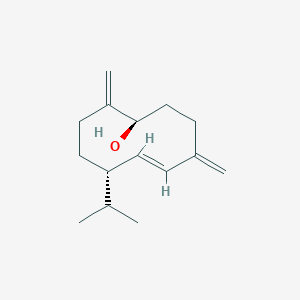
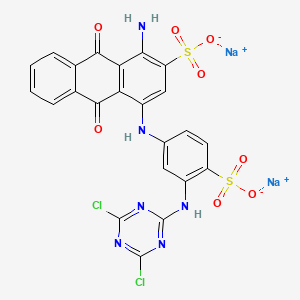
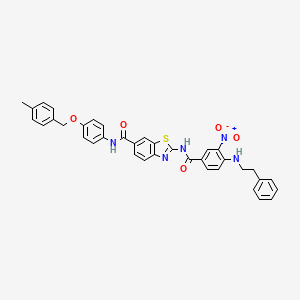
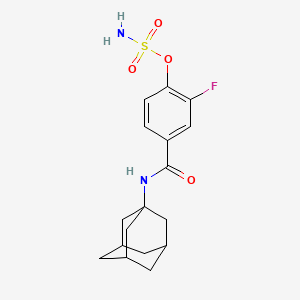
![tetrasodium;(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12384108.png)

![dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12384119.png)
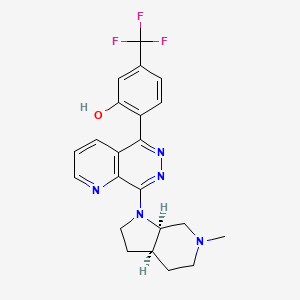
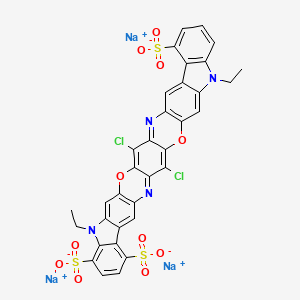
![4-[4-[(cyclopropyl-methyl-oxo-λ6-sulfanylidene)amino]-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12384150.png)
